molecular formula C11H9ClN2O B7787589 5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one

5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one

Cat. No.: B7787589
M. Wt: 220.65 g/mol
InChI Key: FSFGWEAQHSZNKB-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-3,3-dimethylacrylonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization with urea. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-phenyl-1H-pyrimidin-4-one: Lacks the methyl group at position 6.

    6-methyl-2-phenyl-1H-pyrimidin-4-one: Lacks the chlorine atom at position 5.

    2-phenyl-1H-pyrimidin-4-one: Lacks both the chlorine and methyl groups.

Uniqueness

5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmaceutical agent or a precursor in synthetic chemistry.

Properties

IUPAC Name

5-chloro-6-methyl-2-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-9(12)11(15)14-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGWEAQHSZNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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